D-Ribose-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

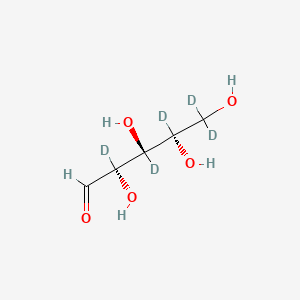

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |

InChI Key |

PYMYPHUHKUWMLA-GMNJSXRBSA-N |

Isomeric SMILES |

[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Deuterium-Labeled D-Ribose for Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled D-Ribose as a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotope tracers, such as deuterium, offers a non-radioactive and sensitive approach to track the fate of molecules in biological systems, providing critical insights for basic research and drug development.

Introduction to Deuterium-Labeled D-Ribose in Metabolic Tracing

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. When incorporated into molecules like D-Ribose, it allows researchers to follow their metabolic fate through various biochemical pathways. D-Ribose is a central pentose sugar, playing a critical role in the pentose phosphate pathway (PPP), nucleotide biosynthesis, and the supply of precursors for other metabolic routes. By tracing the journey of deuterium-labeled D-Ribose, scientists can gain a quantitative understanding of these processes under different physiological and pathological conditions.

The primary analytical techniques for detecting and quantifying deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between labeled and unlabeled molecules, providing data on the rate of metabolic conversion and the relative contributions of different pathways.

Key Metabolic Pathways of D-Ribose

Deuterium-labeled D-Ribose is primarily metabolized through the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. It is also a direct precursor for the synthesis of nucleotides, such as ATP.

Figure 1: Overview of the central metabolic pathways involving D-Ribose.

Quantitative Data from Deuterium-Labeled D-Ribose Studies

The use of deuterium-labeled D-Ribose enables the quantification of various metabolic parameters. The following tables summarize key quantitative data from published studies.

| Parameter | Model System | Tracer | Key Findings | Reference |

| RNA Ribose Incorporation | C2C12 Myotubes | D₂O | Mole Percent Excess (MPE) of 0.39 ± 0.1% after IGF-I stimulation. | [1] |

| RNA Ribose Incorporation | Human PBMCs | D₂O | Mole Percent Excess (MPE) increased to 0.37 ± 0.04% and 0.42 ± 0.04%. | [1] |

| Ribosomal RNA Production Rate | Human Leukemia Cells (in vivo) | [6,6-²H₂]-glucose | ~7% per day. | [2] |

| Serum Ribose Levels | Healthy Humans | D-Ribose (unlabeled) | Steady state serum levels ranged from 4.8 mg/100 ml (oral) to 81.7 mg/100 ml (intravenous). | [3] |

| Urinary Ribose Excretion | Healthy Humans | D-Ribose (unlabeled) | 23% of the intravenously administered dose at 222 mg/kg/h was lost in urine. | [3] |

Table 1: Quantitative data on D-Ribose metabolism and incorporation.

| Parameter | Compound | In Vitro System | In Vivo System | Key Finding | Reference |

| Intrinsic Clearance (CLint) | Enzalutamide vs. d₃-Enzalutamide | Rat & Human Liver Microsomes | N/A | CLint of d₃-ENT was 49.7% and 72.9% lower in rat and human microsomes, respectively. | [4] |

| Maximum Plasma Concentration (Cmax) | Enzalutamide vs. d₃-Enzalutamide | N/A | Rats (oral admin.) | Cmax of d₃-ENT was 35% higher. | [4] |

| Area Under the Curve (AUC₀₋t) | Enzalutamide vs. d₃-Enzalutamide | N/A | Rats (oral admin.) | AUC₀₋t of d₃-ENT was 102% higher. | [4] |

Table 2: Pharmacokinetic parameters demonstrating the kinetic isotope effect of deuteration.

Experimental Protocols

This section provides detailed methodologies for key experiments using deuterium-labeled D-Ribose.

Experimental Workflow for In Vitro Metabolic Labeling

The following diagram outlines a general workflow for in vitro metabolic studies using deuterium-labeled D-Ribose.

Figure 2: General workflow for in vitro deuterium labeling studies.

Protocol for Measuring RNA Turnover Using D₂O

This protocol is adapted from studies measuring RNA synthesis rates in vitro and in vivo.[1][2]

1. Cell Culture and Labeling:

-

Culture cells (e.g., C2C12 myotubes or peripheral blood mononuclear cells - PBMCs) in standard growth medium.

-

For labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of deuterium into newly synthesized RNA.

2. Sample Collection and RNA Extraction:

-

Harvest the cells by centrifugation.

-

Immediately extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit to ensure the integrity of the RNA.

3. RNA Hydrolysis:

-

Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, uridine) using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

4. Derivatization for GC-MS Analysis:

-

The resulting ribonucleosides are chemically derivatized to make them volatile for gas chromatography. A common method is to convert the ribose moiety to its aldonitrile tetra-acetate derivative.

5. GC-MS/MS Analysis:

-

Analyze the derivatized samples by gas chromatography-tandem mass spectrometry (GC-MS/MS).

-

Monitor the specific mass-to-charge (m/z) ratios for the labeled (M+n) and unlabeled (M) fragments of the ribose derivative to determine the mole percent excess (MPE) of deuterium.

6. Calculation of Fractional Synthesis Rate (FSR):

-

The fractional synthesis rate of RNA can be calculated using the following formula: FSR (%/day) = (MPE_RNA_ribose / MPE_precursor) * (1 / time_in_days) * 100

-

The precursor enrichment (MPE_precursor) is typically measured from the body water enrichment (e.g., from plasma or saliva in in vivo studies).

Protocol for In Vivo Administration and Sample Collection

This protocol is based on human studies involving the administration of deuterium-labeled compounds.[3][5]

1. Subject Preparation and Tracer Administration:

-

Subjects should fast overnight prior to the study.

-

Administer the deuterium-labeled tracer, such as [6,6-²H₂]-glucose, either orally or via intravenous infusion. The dosage and administration route will depend on the specific research question. For example, a total dose of 1 g/kg body weight can be given orally in aliquots over several hours.

2. Sample Collection:

-

Collect blood samples at predetermined time points throughout and after the tracer administration period.

-

For studies involving specific cell populations, isolate the cells of interest (e.g., lymphocytes) from whole blood using methods like density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

For tissue-specific studies, biopsies may be collected at the end of the infusion period.

3. Sample Processing and Storage:

-

Process blood samples to separate plasma/serum and cellular components.

-

Immediately freeze all samples at -80°C until further analysis to prevent metabolic activity and degradation.

4. Metabolite Extraction and Analysis:

-

Extract metabolites from cells or tissues using appropriate solvent systems (e.g., methanol/chloroform/water).

-

Prepare the extracts for MS or NMR analysis as described in the in vitro protocol. This may involve derivatization for GC-MS or resuspension in a deuterated solvent for NMR.

Conclusion

Deuterium-labeled D-Ribose is a versatile and powerful probe for investigating cellular metabolism. Its application, in conjunction with advanced analytical techniques like MS and NMR, provides quantitative insights into the dynamics of the pentose phosphate pathway, nucleotide synthesis, and overall metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the mechanisms of disease.

References

- 1. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of ribosomal RNA turnover in vivo by use of deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of D-ribose administered continuously to healthy persons and to patients with myoadenylate deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Proliferation and Disappearance of Regulatory T Cells in Human Studies Using Deuterium-Labeled Glucose | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to D-Ribose-d5 Incorporation into Nucleotides for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. Among the various stable isotopes utilized, deuterium-labeled compounds offer unique advantages in tracing metabolic fluxes. D-Ribose-d5, a pentose sugar in which five hydrogen atoms have been replaced by deuterium, serves as a powerful probe for investigating nucleotide metabolism. Its incorporation into the ribose moiety of nucleotides allows for the detailed study of de novo and salvage synthesis pathways, providing critical insights into cellular proliferation, disease states, and the mechanism of action of therapeutic agents.

This technical guide provides a comprehensive overview of the principles and methodologies for studying the incorporation of this compound into cellular nucleotide pools. It is intended for researchers, scientists, and drug development professionals who are looking to employ stable isotope tracing to elucidate the intricacies of nucleotide metabolism. The guide covers detailed experimental protocols, quantitative data presentation, and visualization of relevant metabolic pathways and experimental workflows.

Core Concepts of this compound Incorporation

D-Ribose is a central precursor for the synthesis of nucleotides, which are the building blocks of RNA and DNA and are essential for a multitude of cellular processes, including energy transfer and signaling. The ribose component of nucleotides is primarily synthesized through the pentose phosphate pathway (PPP). This compound, when introduced to cells, is taken up and phosphorylated to ribose-5-phosphate-d5. This labeled intermediate can then enter the nucleotide synthesis pathways.

There are two primary pathways for nucleotide biosynthesis:

-

The De Novo Synthesis Pathway: This pathway synthesizes nucleotides from simple precursors such as amino acids, bicarbonate, and formate. The ribose-5-phosphate generated from this compound is converted to phosphoribosyl pyrophosphate (PRPP), which is the activated form of ribose used for the synthesis of both purine and pyrimidine nucleotides.

-

The Salvage Pathway: This pathway recycles pre-existing bases and nucleosides that are released from the breakdown of RNA and DNA. These salvaged components are then reincorporated into the nucleotide pool. This compound can also contribute to the salvage pathway by providing the ribose moiety for the conversion of salvaged bases into nucleotides.

By tracing the incorporation of the deuterium label from this compound into the nucleotide pool, researchers can quantify the relative contributions of the de novo and salvage pathways to overall nucleotide synthesis. This information is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and viral infections. Furthermore, it provides a powerful platform for assessing the efficacy and mechanism of drugs that target nucleotide metabolism.

Experimental Protocols

Cell Culture and Labeling with this compound

A generalized protocol for labeling cultured mammalian cells with this compound is provided below. It is important to note that optimal conditions, such as cell density, labeling duration, and this compound concentration, may vary depending on the cell type and experimental objectives and should be empirically determined.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (commercially available from suppliers of stable isotope-labeled compounds)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in the complete culture medium to the desired final concentration. A common starting concentration is 100 µM, but this should be optimized.

-

Initiation of Labeling: When the cells reach the desired confluency (typically 70-80%), aspirate the existing medium and wash the cells once with pre-warmed PBS.

-

Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO2). The labeling duration can range from a few hours to several days, depending on the turnover rate of the nucleotide pools and the experimental goals. For steady-state labeling, a 24-48 hour incubation is often sufficient.

-

Harvesting: After the desired labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity. The cells are now ready for nucleotide extraction.

Nucleotide Extraction

The following protocol describes a common method for extracting nucleotides from cultured cells using methanol-chloroform extraction.

Materials:

-

Ice-cold 80% methanol

-

Chloroform

-

Nuclease-free water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Metabolite Quenching and Cell Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Scrape the cells from the culture vessel and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Phase Separation: Add an equal volume of chloroform to the methanol-cell suspension. Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

-

Collection of Aqueous Phase: The polar metabolites, including nucleotides, will be in the upper aqueous phase. Carefully collect the aqueous phase without disturbing the protein interface and transfer it to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the aqueous extract to a pellet using a lyophilizer or a vacuum concentrator.

-

Storage: The dried nucleotide extract can be stored at -80°C until analysis.

LC-MS/MS Analysis of this compound Labeled Nucleotides

The analysis of this compound labeled nucleotides is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual nucleotides and their isotopologues.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

General LC-MS/MS Method:

-

Sample Reconstitution: Reconstitute the dried nucleotide extract in a suitable solvent, such as nuclease-free water or an appropriate LC mobile phase.

-

Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column for nucleotide separation. Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed to achieve optimal separation of the different nucleotide species.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in negative ion mode, as nucleotides are readily ionized to form negative ions.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for each nucleotide and its this compound labeled isotopologue. The precursor ion is typically the [M-H]- ion of the nucleotide, and the product ions are generated by collision-induced dissociation (CID) of the precursor ion. The mass shift of +5 Da in the precursor and/or fragment ions containing the ribose moiety is used to identify and quantify the labeled species.

-

Data Analysis: The peak areas of the unlabeled (M+0) and this compound labeled (M+5) nucleotides are integrated. The fractional enrichment or the percentage of incorporation of this compound is calculated as:

% Incorporation = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] * 100

Quantitative Data Presentation

The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.

| Nucleotide | Unlabeled (M+0) Peak Area | This compound Labeled (M+5) Peak Area | % Incorporation |

| ATP | 1.2 x 10^7 | 8.5 x 10^6 | 41.5% |

| GTP | 3.5 x 10^6 | 2.1 x 10^6 | 37.5% |

| CTP | 2.8 x 10^6 | 1.5 x 10^6 | 34.9% |

| UTP | 4.1 x 10^6 | 2.9 x 10^6 | 41.4% |

| ADP | 5.6 x 10^6 | 3.2 x 10^6 | 36.4% |

| GDP | 1.8 x 10^6 | 9.7 x 10^5 | 35.0% |

| CDP | 1.3 x 10^6 | 6.8 x 10^5 | 34.3% |

| UDP | 2.2 x 10^6 | 1.4 x 10^6 | 38.9% |

| Table 1: Example of quantitative data for this compound incorporation into the nucleotide pools of a cancer cell line after 24 hours of labeling. |

| Treatment Group | ATP % Incorporation | GTP % Incorporation | CTP % Incorporation | UTP % Incorporation |

| Control | 41.5% | 37.5% | 34.9% | 41.4% |

| Drug A (10 µM) | 25.8% | 22.1% | 20.5% | 26.3% |

| Drug B (5 µM) | 45.2% | 40.1% | 38.7% | 44.8% |

| Table 2: Example of comparative data showing the effect of two different drugs on this compound incorporation into nucleotide pools. |

Visualization of Pathways and Workflows

Nucleotide Biosynthesis Pathways

The following diagram illustrates the central role of the pentose phosphate pathway in generating ribose-5-phosphate and its subsequent incorporation into purine and pyrimidine nucleotides via the de novo and salvage pathways.

Caption: Overview of this compound entry into nucleotide biosynthesis pathways.

Experimental Workflow for this compound Labeling

The following diagram outlines the key steps in a typical this compound stable isotope tracing experiment, from cell culture to data analysis.

Caption: Step-by-step workflow for this compound stable isotope tracing experiments.

Logical Relationship in Drug Response Analysis

This diagram illustrates the logical flow of how this compound labeling can be used to investigate the mechanism of action of a drug that targets nucleotide synthesis.

Caption: Logical framework for using this compound to study drug mechanisms.

Applications in Drug Development

The use of this compound as a metabolic tracer has significant implications for drug development, particularly for therapies targeting nucleotide metabolism.

-

Mechanism of Action Studies: By quantifying the effect of a drug on the rate of this compound incorporation, researchers can determine if the drug inhibits de novo nucleotide synthesis, the salvage pathway, or both. This is crucial for validating the intended mechanism of action of novel therapeutic agents.

-

Target Engagement and Pharmacodynamics: this compound labeling can be used to assess the extent to which a drug engages its target in cells or in vivo. A dose-dependent decrease in this compound incorporation can serve as a pharmacodynamic biomarker of drug activity.

-

Identifying Resistance Mechanisms: In cancer cells that have developed resistance to a particular therapy, this compound tracing can reveal whether the resistance is due to metabolic reprogramming, such as an upregulation of the salvage pathway to compensate for the inhibition of de novo synthesis.

-

Personalized Medicine: By profiling the baseline rates of de novo and salvage nucleotide synthesis in patient-derived cells or tumor biopsies, it may be possible to predict which patients are more likely to respond to drugs that target specific nucleotide synthesis pathways.

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of nucleotide metabolism. The methodologies outlined in this guide provide a framework for researchers to design and execute stable isotope tracing experiments to gain a quantitative understanding of nucleotide synthesis pathways in various biological systems. The ability to precisely measure the flux of ribose into the nucleotide pool offers unparalleled insights into the metabolic adaptations that drive cellular processes in health and disease, and provides a robust platform for the development of novel therapeutics that target these fundamental pathways. As analytical technologies continue to advance, the application of this compound and other stable isotope tracers will undoubtedly continue to expand our understanding of cellular metabolism and accelerate the discovery of new medicines.

The Sentinel Sugar: A Technical Guide to D-Ribose-d5 in Nucleotide Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Ribose-d5 as a stable isotope tracer for studying the intricate pathways of nucleotide biosynthesis. By providing a stable, non-radioactive label, this compound allows for the precise tracking and quantification of ribose incorporation into purine and pyrimidine nucleotides through both de novo and salvage pathways. This guide offers a comprehensive overview of the core concepts, experimental design, detailed methodologies, and data interpretation, empowering researchers to leverage this powerful technique in their studies of cellular metabolism, disease pathology, and drug discovery.

Core Concepts: Why this compound?

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways.[1] While various isotopes are employed, deuterated molecules offer unique advantages. This compound, a pentose sugar with five deuterium atoms, serves as a robust tracer for several key reasons:

-

Direct Precursor: Ribose is the fundamental sugar backbone of ribonucleotides and, through reduction, deoxyribonucleotides.[2] Labeling with this compound provides a direct means to track the fate of this essential building block.

-

Low Natural Abundance: The natural abundance of deuterium is significantly lower than that of 13C, leading to a clearer signal-to-noise ratio in mass spectrometry analysis.

-

Metabolic Stability: The carbon-deuterium bonds are generally stable during metabolic processing, ensuring the label is retained as the ribose moiety is incorporated into downstream nucleotides.

-

Complementary to Other Tracers: this compound tracing can be used in conjunction with other stable isotope-labeled compounds, such as 13C-glucose or 15N-amino acids, to provide a multi-dimensional view of nucleotide metabolism.

The use of this compound allows researchers to dissect the relative contributions of two primary pathways of nucleotide biosynthesis: the de novo synthesis pathway, which builds nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.

Key Metabolic Pathways in Nucleotide Biosynthesis

Understanding the flow of this compound requires a firm grasp of the nucleotide biosynthesis pathways. The two main routes are the de novo and salvage pathways for both purines and pyrimidines.

Purine Biosynthesis

-

De Novo Pathway: This pathway begins with Ribose-5-phosphate, which is converted to phosphoribosyl pyrophosphate (PRPP). Through a series of enzymatic steps involving amino acids (glycine, glutamine, aspartate) and one-carbon units from the folate cycle, the purine ring is assembled on the ribose moiety, ultimately forming inosine monophosphate (IMP). IMP then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

-

Salvage Pathway: This pathway utilizes pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine) from the breakdown of nucleic acids or from exogenous sources. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) attach these bases to a PRPP molecule to reform the corresponding nucleotides.

Pyrimidine Biosynthesis

-

De Novo Pathway: Unlike purine synthesis, the pyrimidine ring is synthesized first as orotate and then attached to PRPP. The precursors for the ring are bicarbonate, aspartate, and glutamine. This process leads to the formation of uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP) (after conversion to the deoxy form).

-

Salvage Pathway: This pathway recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine). Enzymes like uridine-cytidine kinase and thymidine kinase phosphorylate the nucleosides to form the corresponding nucleotides.

Experimental Design and Methodologies

A successful this compound tracing experiment requires careful planning and execution. The following sections outline a general workflow and a detailed experimental protocol.

Experimental Workflow

The overall workflow for a this compound labeling experiment can be broken down into several key stages:

Detailed Experimental Protocol

This protocol provides a template for a this compound labeling experiment in cultured mammalian cells. Modifications may be necessary depending on the specific cell type and research question.

Materials:

-

This compound (commercially available from suppliers like MedchemExpress)[3]

-

Cell culture medium (ribose-free, or with a known low concentration of ribose)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled ribose

-

Cultured mammalian cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and high speeds

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 80-90% confluency at the time of harvesting.

-

Culture cells in standard growth medium until they reach the desired confluency.

-

-

Labeling with this compound:

-

Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a longer incubation time (e.g., 24-48 hours) may be required.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in an appropriate volume of LC-MS grade water or a suitable injection solvent.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of polar metabolites, including nucleotides.

-

Use a suitable chromatography column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for good retention and separation of nucleotides.

-

Set up the mass spectrometer to acquire data in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific nucleotides and their isotopologues.

-

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis requires several processing steps to yield meaningful biological insights.

-

Peak Integration and Isotopologue Distribution:

-

Integrate the chromatographic peaks for each nucleotide of interest and its corresponding isotopologues (M+1, M+2, M+3, M+4, M+5).

-

The mass shift of +5 will correspond to the incorporation of the intact this compound moiety. Lower mass shifts may indicate contributions from other metabolic pathways or fragmentation of the ribose molecule.

-

-

Correction for Natural Isotope Abundance:

-

The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O). This can be done using established algorithms and software packages.

-

-

Calculation of Isotopic Enrichment and Flux:

-

Calculate the fractional or percentage enrichment of the labeled species for each nucleotide at each time point.

-

Metabolic flux rates can be estimated by fitting the time-course data of isotopic enrichment to metabolic models.

-

Illustrative Quantitative Data

The following table provides an example of the type of quantitative data that can be obtained from a this compound tracing experiment. The values are hypothetical and serve to illustrate the expected trends.

| Metabolite | Time (hours) | M+0 (Unlabeled) (%) | M+5 (this compound Labeled) (%) |

| ATP | 0 | 100.0 | 0.0 |

| 1 | 85.2 | 14.8 | |

| 4 | 55.7 | 44.3 | |

| 8 | 30.1 | 69.9 | |

| 24 | 10.5 | 89.5 | |

| GTP | 0 | 100.0 | 0.0 |

| 1 | 88.9 | 11.1 | |

| 4 | 60.3 | 39.7 | |

| 8 | 35.6 | 64.4 | |

| 24 | 12.8 | 87.2 | |

| UTP | 0 | 100.0 | 0.0 |

| 1 | 82.1 | 17.9 | |

| 4 | 50.5 | 49.5 | |

| 8 | 25.9 | 74.1 | |

| 24 | 8.7 | 91.3 | |

| CTP | 0 | 100.0 | 0.0 |

| 1 | 86.5 | 13.5 | |

| 4 | 58.2 | 41.8 | |

| 8 | 32.7 | 67.3 | |

| 24 | 11.3 | 88.7 |

Table 1: Illustrative time-course of this compound incorporation into ribonucleotides in cultured cells. Data is presented as the percentage of the total pool for each nucleotide.

Applications in Research and Drug Development

The insights gained from this compound tracing studies have significant implications for various fields:

-

Cancer Biology: Many cancer cells exhibit altered nucleotide metabolism to fuel their rapid proliferation.[1] this compound can be used to identify these metabolic vulnerabilities and to assess the efficacy of drugs that target nucleotide biosynthesis pathways.

-

Inborn Errors of Metabolism: Studying the flux through nucleotide synthesis pathways can help to understand the pathophysiology of genetic disorders that affect these pathways.

-

Immunology: The activation and proliferation of immune cells are highly dependent on nucleotide availability. This compound tracing can elucidate how immune cells reprogram their metabolism upon activation.

-

Drug Discovery and Development: By quantifying the impact of a drug candidate on nucleotide biosynthesis, researchers can determine its mechanism of action and its potential for therapeutic intervention.

References

The Quintessential Guide to D-Ribose-d5 in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of D-Ribose-d5, a stable isotope-labeled sugar, in the dynamic field of glycobiology. This powerful tool offers a unique window into the intricate processes of glycan biosynthesis, metabolism, and turnover. By tracing the journey of the deuterium-labeled ribose through cellular pathways, researchers can unravel the complexities of glycosylation and its impact on cellular function, disease progression, and therapeutic intervention.

Introduction: The Power of Isotopic Labeling in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycans govern protein folding, stability, and function, mediate cell-cell recognition, and play critical roles in signaling pathways. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, metabolic disorders, and immune deficiencies.

To understand the dynamic nature of the glycome, researchers employ metabolic labeling techniques using isotopically labeled monosaccharides. These tracers are incorporated into cellular metabolic pathways, allowing for the sensitive detection and quantification of newly synthesized glycans. D-Ribose, a central component of the pentose phosphate pathway (PPP), serves as a precursor for the synthesis of nucleotide sugars, the activated donors for glycosyltransferases.

This compound , a deuterated isotopologue of D-Ribose, has emerged as a valuable tool for several key reasons:

-

Stable Isotope Labeling: Deuterium is a non-radioactive, stable isotope, making this compound safe to handle and eliminating the need for specialized radiochemical facilities.

-

Minimal Perturbation: The small mass difference between hydrogen and deuterium results in minimal perturbation of biological systems, ensuring that the observed metabolic processes closely reflect the native state.

-

Sensitive Detection: The incorporation of deuterium atoms leads to a predictable mass shift that can be readily detected and quantified by mass spectrometry (MS).

-

Metabolic Flux Analysis: By tracking the rate of deuterium incorporation, researchers can perform metabolic flux analysis to understand the dynamics of nucleotide sugar biosynthesis and glycan turnover.

This guide will delve into the core principles of using this compound in glycobiology research, providing detailed experimental protocols, data interpretation strategies, and visualizations of the underlying biochemical pathways.

Metabolic Incorporation of this compound into Glycans

Upon entering the cell, this compound is phosphorylated by ribokinase to form D-Ribose-5-phosphate-d5. This central metabolite then enters the pentose phosphate pathway, a critical hub for nucleotide and amino acid biosynthesis. A key product of this pathway is phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of nucleotide synthesis.[1][2] The labeled ribose moiety is thus incorporated into the nucleotide core of various nucleotide sugars, the activated monosaccharide donors used by glycosyltransferases to build glycan chains.

The deuterium labels from this compound are ultimately transferred onto newly synthesized glycoproteins and glycolipids, allowing for their differentiation from the pre-existing pool of glycoconjugates.

Experimental Protocols

This section provides a detailed methodology for a typical metabolic labeling experiment using this compound to study glycan dynamics in cultured cells.

Materials

-

This compound (ensure high isotopic purity)

-

Cell culture medium (e.g., DMEM, RPMI-1640), ribose-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

PNGase F (for N-glycan release)

-

O-Glycosidase (for O-glycan release)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon) for glycan cleanup

-

Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF)

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line. Add dFBS to the appropriate concentration.

-

Metabolic Labeling:

-

For endpoint analysis, replace the standard growth medium with the this compound labeling medium and incubate for a desired period (e.g., 24, 48, 72 hours).

-

For pulse-chase experiments to measure glycan turnover, incubate cells with the labeling medium for a defined "pulse" period, then replace it with a "chase" medium containing unlabeled D-Ribose and harvest cells at various time points.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Glycan Release and Purification

-

N-Glycan Release: Denature the protein lysate by heating. Add PNGase F to the lysate and incubate according to the manufacturer's protocol (typically 16-24 hours at 37°C) to release N-linked glycans.

-

O-Glycan Release: Following N-glycan release, O-glycans can be released chemically (e.g., via beta-elimination) or enzymatically using an O-glycosidase cocktail.

-

Glycan Purification:

-

Remove proteins and other contaminants from the released glycans using C18 SPE cartridges.

-

Further purify and enrich the glycans using graphitized carbon SPE cartridges.

-

Elute and dry the purified glycans.

-

Mass Spectrometry Analysis

-

Sample Preparation: Reconstitute the purified glycans in an appropriate solvent for MS analysis. For MALDI-TOF MS, mix the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI-MS, infuse the sample directly or separate it by liquid chromatography.

-

Data Acquisition: Acquire mass spectra in the appropriate mass range for glycans. The mass shift due to deuterium incorporation will be observed.

Data Presentation and Interpretation

The primary data obtained from a this compound labeling experiment is the mass spectrum of the released glycans. The incorporation of deuterium atoms will result in a shift in the mass-to-charge (m/z) ratio of the glycan ions. By analyzing the isotopic distribution of the glycan peaks, one can determine the extent of labeling and, consequently, the rate of glycan synthesis and turnover.

Quantitative Data Summary

The following tables illustrate how quantitative data from a hypothetical this compound labeling experiment could be presented.

Table 1: Mass Shift of a High-Mannose N-Glycan (Man5GlcNAc2) after this compound Labeling

| Time (hours) | Unlabeled (m/z) | Labeled (m/z) | Mass Shift (Da) | Relative Abundance of Labeled Species (%) |

| 0 | 1257.4 | - | 0 | 0 |

| 24 | 1257.4 | 1262.4 | 5 | 35 |

| 48 | 1257.4 | 1262.4 | 5 | 68 |

| 72 | 1257.4 | 1262.4 | 5 | 85 |

Table 2: Calculated Turnover Rate of Specific Glycan Structures

| Glycan Structure | Half-life (t½) in hours |

| Man5GlcNAc2 | 42.5 |

| FA2G2S1 | 30.2 |

| FA2G2S2 | 25.8 |

(FA2G2S1: Core-fucosylated, biantennary, monogalactosylated, monosialylated N-glycan; FA2G2S2: Core-fucosylated, biantennary, digalactosylated, disialylated N-glycan)

Applications in Research and Drug Development

The use of this compound in glycobiology research has significant implications for both basic science and therapeutic development.

-

Understanding Disease Pathogenesis: By comparing glycan dynamics in healthy versus diseased cells, researchers can identify specific alterations in glycosylation pathways that contribute to disease progression. This is particularly relevant in cancer research, where changes in glycosylation are known to drive metastasis and immune evasion.

-

Drug Discovery and Development: this compound labeling can be used to screen for drugs that modulate glycosylation pathways. By treating cells with a compound of interest and monitoring the incorporation of the isotopic label, researchers can assess the drug's efficacy in altering glycan biosynthesis.

-

Biomarker Discovery: Altered glycan dynamics can serve as potential biomarkers for disease diagnosis and prognosis. This compound labeling provides a sensitive method for detecting these changes in cellular models.

-

Studying Signaling Pathways: Glycans on the cell surface play crucial roles as receptors and co-receptors in various signaling pathways. By studying the turnover of specific glycan structures, researchers can gain insights into how these signaling pathways are regulated.

Conclusion

This compound is a powerful and versatile tool for the study of glycan metabolism and dynamics. Its application in metabolic labeling experiments, coupled with sensitive mass spectrometry analysis, provides researchers with a quantitative method to explore the complexities of the glycome. From elucidating the fundamental mechanisms of glycosylation to identifying novel therapeutic targets, the insights gained from using this compound will continue to advance the field of glycobiology and contribute to the development of new strategies for diagnosing and treating human diseases.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Ribose-d5, a deuterated analog of D-ribose. The incorporation of deuterium into molecules is a critical strategy in drug development for modifying pharmacokinetic profiles and in scientific research for mechanistic studies and as internal standards in mass spectrometry. This document outlines a robust synthetic pathway, detailed experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to facilitate understanding and replication.

Synthetic Strategy Overview

The primary chemical route for the synthesis of this compound involves a two-step process starting from the commercially available D-ribono-1,4-lactone. To ensure the specific introduction of deuterium at the C1 position, the hydroxyl groups of the lactone are first protected. The protected lactone then undergoes reduction with a deuterium-donating agent, followed by the removal of the protecting groups to yield the final product.

The chosen strategy employs benzyl groups for protection due to their stability under the reduction conditions and their relatively straightforward removal via catalytic hydrogenation. The key deuteration step is achieved through the reduction of the protected D-ribonolactone with sodium borodeuteride (NaBD₄).

Experimental Protocols

Protection of D-Ribono-1,4-lactone: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

The protection of the hydroxyl groups of D-ribono-1,4-lactone is a crucial first step to prevent unwanted side reactions during the reduction. Benzyl ethers are formed by reacting the lactone with benzyl bromide in the presence of a base.

Materials:

-

D-Ribono-1,4-lactone

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of D-ribono-1,4-lactone in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium hydride (typically 3.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

-

Benzyl bromide (typically 3.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a solid.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₆O₅ | [1][2][3] |

| Molecular Weight | 418.49 g/mol | [3] |

| Appearance | White to pale yellow solid | [3] |

| Purity | >97% | [3] |

| Storage | 2-8 °C | [2][3] |

Deuteration: Reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This is the key step where the deuterium atom is introduced at the C1 position of the ribose precursor. The lactone is reduced to the corresponding lactol (a hemiacetal) using sodium borodeuteride.

Materials:

-

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous ethanol or methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is dissolved in a suitable anhydrous alcohol, such as ethanol or methanol, and the solution is cooled to 0 °C.

-

Sodium borodeuteride (typically 1.1 to 1.5 equivalents) is added portion-wise.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,3,5-Tri-O-benzyl-D-ribose-1-d.

| Parameter | Value |

| Reducing Agent | Sodium Borodeuteride (NaBD₄) |

| Expected Product | 2,3,5-Tri-O-benzyl-D-ribose-1-d |

| Stereochemistry | The reduction of the lactone to the lactol can result in a mixture of α and β anomers. |

Deprotection: Removal of Benzyl Groups

The final step is the removal of the benzyl protecting groups to yield this compound. This is typically achieved by catalytic hydrogenation.

Materials:

-

Crude 2,3,5-Tri-O-benzyl-D-ribose-1-d

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or methanol

-

Hydrogen gas (H₂)

Procedure:

-

The crude protected deuterated ribose is dissolved in ethanol or methanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the crude this compound.

Purification of this compound

The crude this compound is purified to remove any remaining impurities from the synthesis. Preparative high-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity this compound.

Purification Protocol: Preparative Reverse-Phase HPLC

-

Column: A suitable preparative reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]

-

Detection: Refractive index (RI) detection is suitable for carbohydrates.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the initial mobile phase.

-

The solution is filtered to remove any particulate matter.

-

The sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the elution profile monitored by the RI detector.

-

Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).

-

| Parameter | Description | Reference |

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | [2] |

| Stationary Phase | Reverse-Phase C18 | [2] |

| Mobile Phase | Acetonitrile/Water gradient | [2] |

| Detector | Refractive Index (RI) |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Analysis | Expected Results | Reference |

| ¹H NMR | The spectrum will be similar to that of D-ribose, but the signal corresponding to the anomeric proton (H1) will be absent or significantly reduced. The integration of the remaining protons will be consistent with the deuterated structure. | [4] |

| ¹³C NMR | The spectrum will show the characteristic peaks for the five carbon atoms of ribose. The C1 signal may show coupling to deuterium (a triplet for a C-D bond). | [5] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅H₉DO₅), which is one mass unit higher than that of unlabeled D-ribose. | [6][7] |

| Purity (HPLC) | >98% |

Visualizing the Workflow and Pathways

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis and purification of this compound.

Logical Relationship of Key Steps

Caption: Logical progression of the synthesis of this compound.

References

- 1. 55094-52-5 ,2,3,5-tri-o-benzyl-d-ribonolactone;2,3,5-tri-o-benzyl-d-ribono-1,4-lactone,CAS:55094-52-5 [chemsynlab.com]

- 2. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 55094-52-5 | MT05275 [biosynth.com]

- 3. 2,3,5-Tri-O-benzyl-D-ribonolactone - Protheragen [protheragen.ai]

- 4. D-Ribose(50-69-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. D-Ribose [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of D-Ribose-d5 and its Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a naturally occurring pentose sugar that plays a central role in cellular energy metabolism as a key component of adenosine triphosphate (ATP), the primary energy currency of cells.[1] It is an essential intermediate in the pentose phosphate pathway (PPP), a critical route for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] The administration of isotopically labeled D-Ribose, such as D-Ribose-d5, allows for the tracing of its metabolic fate and the quantification of its downstream metabolites, providing valuable insights into cellular bioenergetics, nucleotide synthesis, and the overall metabolic state. This is particularly relevant in tissues with high energy demands, such as the heart, and in conditions associated with mitochondrial dysfunction.[1][2]

This application note provides a detailed protocol for the quantification of this compound and its primary metabolite, D-Ribose-5-phosphate-d5, in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method for accurate quantification in complex biological matrices.

Metabolic Pathway of D-Ribose

D-ribose is incorporated into cellular metabolism primarily through the pentose phosphate pathway. Exogenously supplied D-ribose can be phosphorylated to D-ribose-5-phosphate, which is a key precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).

Experimental Protocols

This section details the procedures for sample preparation from cultured cells and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ammonium Hydroxide (LC-MS grade)

-

Ultrapure water

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

Sample Preparation: Metabolite Extraction from Cultured Cells

This protocol is designed for the extraction of polar metabolites, including this compound and its phosphorylated derivatives, from adherent cell cultures.

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the culture medium.

-

Washing: Immediately wash the cells twice with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each culture plate.

-

Cell Lysis and Metabolite Solubilization: Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis and solubilization of metabolites.

-

Harvesting: Scrape the cells and the methanol extract and transfer to a microcentrifuge tube.

-

Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

LC-MS/MS Analysis

For the separation of polar compounds like ribose and its phosphorylated forms, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 85% B to 30% B over 10 minutes, hold at 30% B for 2 minutes, then return to 85% B and equilibrate for 5 minutes. |

Mass Spectrometry Parameters

The following Multiple Reaction Monitoring (MRM) parameters are proposed for the quantification of this compound and D-Ribose-5-phosphate-d5. These parameters are based on the known fragmentation of their unlabeled analogs and should be optimized on the specific mass spectrometer being used. Analysis is performed in negative ionization mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 154.1 | 92.1 | 50 | 15 |

| 154.1 | 61.1 | 50 | 25 | |

| D-Ribose-5-phosphate-d5 | 234.0 | 97.0 | 50 | 20 |

| 234.0 | 79.0 | 50 | 30 |

Note: The proposed precursor ion for this compound is the [M-H]⁻ adduct. The product ions are based on characteristic losses from the ribose structure. For D-Ribose-5-phosphate-d5, the precursor is the [M-H]⁻ ion, and the product ions correspond to the phosphate group ([PO3]⁻) and its fragments.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of each analyte and the internal standard using the instrument's software.

-

Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantification: Determine the concentration of this compound and its metabolites in the biological samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its key metabolite, D-Ribose-5-phosphate-d5, in cellular extracts using LC-MS/MS. The combination of a robust sample preparation method, optimized HILIC chromatography, and sensitive MRM-based mass spectrometry detection allows for accurate and reliable measurement of these important metabolic intermediates. This methodology can be a valuable tool for researchers investigating cellular energy metabolism, nucleotide biosynthesis, and the metabolic fate of therapeutic agents.

References

Application Notes: Utilizing ²H NMR Spectroscopy for the Analysis of D-Ribose-d5 Labeled Compounds

References

- 1. Human Metabolome Database: Showing metabocard for D-Ribose 5-phosphate (HMDB0001548) [hmdb.ca]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for D-Ribose-d5 Metabolomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for metabolomics studies utilizing D-Ribose-d5 as a stable isotope tracer. The methodologies outlined are suitable for studies aiming to elucidate metabolic fluxes, particularly through the pentose phosphate pathway (PPP), and for quantifying the incorporation of ribose into various biomolecules.

Introduction

This compound is a deuterated form of D-ribose, a central carbohydrate in cellular metabolism. As a stable isotope-labeled tracer, it is a powerful tool for metabolic flux analysis, allowing researchers to track the fate of ribose through various metabolic pathways without the need for radioactive materials. Accurate and reproducible sample preparation is paramount for obtaining high-quality data in metabolomics studies. This document provides standardized procedures for quenching, extraction, and derivatization of samples for analysis by mass spectrometry (MS)-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Performance of Sample Preparation

The following tables summarize key quantitative parameters associated with the sample preparation and analysis of ribose, which serves as a close proxy for this compound. These values are essential for assessing the reliability and sensitivity of the described methods.

Table 1: Analyte Recovery and Matrix Effects for Ribose in GC-MS Analysis

| Analyte | Recovery in the presence of 5 mM Sucrose (%) | Matrix Effect (Signal Suppression/Enhancement) |

| Ribose | 80 - 90% | Signal suppression of ~10-20% observed in the presence of high concentrations of other sugars.[1][2] |

Recovery and matrix effect data are based on studies of trimethylsilyl-derivatized ribose and are representative of what can be expected for this compound under similar conditions.[1][2]

Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods for Pentose Analysis

| Parameter | LC-MS/MS (without derivatization) | GC-MS (with derivatization) |

| Limit of Detection (LOD) | 0.03 µg/L (for similar polar compounds)[3] | ~100-200 fmol on-column[4] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/L (for similar polar compounds)[3] | Not explicitly stated for ribose, but generally in the low pmol range. |

| Linearity (R²) | >0.99[5] | >0.998[6] |

| Precision (%CV) | <15%[7] | <15% |

| Accuracy | 85-115%[7] | Typically within 15% of the nominal concentration. |

These values are compiled from various studies on polar metabolites and carbohydrates and provide a general expectation for this compound analysis.

Experimental Protocols

Detailed methodologies for the key steps in sample preparation for this compound metabolomics are provided below.

Protocol 1: Cell Culture and this compound Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

-

Cultured mammalian cells

-

Complete growth medium

-

This compound solution (sterile-filtered)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the base growth medium with this compound to the final desired concentration. The concentration will depend on the specific experimental goals.

-

Aspirate the existing growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS to remove any residual unlabeled ribose.

-

Add the this compound labeling medium to the cells.

-

Incubate the cells for the desired labeling period. The incubation time will vary depending on the metabolic pathway being studied and can range from minutes to hours.

-

Proceed immediately to the quenching protocol.

Protocol 2: Quenching of Cellular Metabolism

Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.

Materials:

-

-80°C methanol or a cold methanol/water solution (e.g., 60-80% methanol in water, pre-chilled to -80°C).[8]

-

Cell scraper

-

Dry ice

Procedure for Adherent Cells:

-

Place the cell culture dish on a bed of dry ice.

-

Quickly aspirate the labeling medium.

-

Immediately add the ice-cold quenching solution to the cells (e.g., 1 mL for a 6-well plate).

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.

Procedure for Suspension Cells:

-

Rapidly pellet the cells by centrifugation at a low temperature (e.g., 4°C).

-

Aspirate the supernatant.

-

Resuspend the cell pellet in the ice-cold quenching solution.

-

Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.

Protocol 3: Metabolite Extraction

This protocol describes a common method for extracting polar metabolites, including this compound and its downstream products.

Materials:

-

Quenched cell suspension

-

Chloroform, pre-chilled to -20°C

-

Ultrapure water, pre-chilled to 4°C

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

To the quenched cell suspension, add an equal volume of pre-chilled chloroform and a slightly smaller volume of pre-chilled ultrapure water (e.g., for 1 mL of quenching solution, add 1 mL of chloroform and 0.9 mL of water).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

-

Three phases will be visible: an upper aqueous phase (containing polar metabolites like this compound), a protein precipitation layer in the middle, and a lower organic phase (containing lipids).

-

Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube, avoiding the protein layer.

-

The aqueous extract can be stored at -80°C or dried down for derivatization and analysis.

Protocol 4: Derivatization for GC-MS Analysis

For analysis by GC-MS, polar and non-volatile metabolites like ribose need to be chemically modified to increase their volatility. A two-step derivatization process of methoximation followed by silylation is commonly used.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator.

-

Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.

-

Vortex the mixture and incubate at 30°C for 90 minutes with shaking.

-

Add 80 µL of MSTFA with 1% TMCS to the mixture.

-

Vortex and incubate at 37°C for 30 minutes with shaking.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Visualizations

Signaling Pathway: Pentose Phosphate Pathway (PPP)

The following diagram illustrates the central role of D-Ribose in the Pentose Phosphate Pathway, a key target of this compound tracer studies.

Caption: The Pentose Phosphate Pathway (PPP) highlighting the position of Ribose-5-Phosphate.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis for a typical this compound metabolomics study.

Caption: General experimental workflow for this compound metabolomics.

References

- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

Application Note: D-Ribose-d5 as an Internal Standard for Accurate Quantification of D-Ribose by Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a crucial pentose sugar that serves as a fundamental building block for nucleic acids (RNA and DNA), adenosine triphosphate (ATP), and other essential biomolecules.[1] Accurate quantification of D-ribose in various biological matrices is vital for understanding cellular metabolism, diagnosing metabolic disorders, and for applications in drug development. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This is achieved by using a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte but has a different mass. D-Ribose-d5, a deuterated analog of D-ribose, is an ideal internal standard for this purpose. It co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.[2][3]

This application note provides a detailed protocol for the quantification of D-ribose in biological samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (D-Ribose). The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Caption: Workflow for quantitative analysis of D-Ribose using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

-

D-Ribose (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Biological matrix (e.g., plasma, urine, cell lysate)

2. Standard Solution Preparation

-

D-Ribose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribose and dissolve in 10 mL of 50:50 (v/v) ACN/water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) ACN/water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the D-Ribose stock solution with the biological matrix extract.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN/water.

3. Sample Preparation (Protein Precipitation for Plasma)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow for plasma analysis.

4. LC-MS/MS Method

A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining and separating polar compounds like ribose.

| LC Parameters | Value |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |

| MS Parameters | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Ribose | 151.1 | 91.1 | 15 |

| This compound | 156.1 | 94.1 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Expected Performance

The concentration of D-ribose in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of D-Ribose to this compound against the known concentrations of the D-Ribose calibration standards. A linear regression analysis is then applied.

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Matrix Effect | Corrected by IS |

| Recovery | > 80% |

These values are illustrative and should be established during in-house method validation.

Troubleshooting

| Issue | Potential Cause | Solution |

| Poor Peak Shape | Inappropriate mobile phase or column | Optimize LC gradient and mobile phase composition. Ensure column is properly conditioned. |

| Low Sensitivity | Suboptimal MS parameters, sample loss | Optimize MS source conditions and collision energies. Check sample preparation steps for potential loss. |

| High Variability | Inconsistent sample preparation, matrix effects | Ensure precise and consistent pipetting. This compound should correct for matrix effects; if not, further sample cleanup may be needed. |

| Interference Peaks | Co-eluting compounds | Optimize chromatographic separation to resolve interferences. Check for specificity of MRM transitions. |

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise platform for the quantification of D-ribose in complex biological matrices. This methodology is well-suited for a wide range of applications in clinical research and drug development, where reliable measurement of key metabolites is essential. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and scientists to implement this powerful analytical technique.

References

Application Notes & Protocols for In Vivo D-Ribose-d5 Labeling in Animal Studies